molecular formula C11H7BrN2O B1439718 3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile CAS No. 1171917-27-3

3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile

Cat. No.: B1439718
CAS No.: 1171917-27-3
M. Wt: 263.09 g/mol
InChI Key: WHTCCMFNVUPUAI-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-indol-3-yl)-3-oxopropanenitrile is a brominated indole derivative supplied as a high-purity building block for advanced chemical synthesis and drug discovery research. This compound features a bromo-substituted indole core linked to a cyanoacetamide moiety, making it a versatile intermediate for constructing complex nitrogen-bearing heterocyclic structures . In research, this compound and its structural analogs are primarily valued as key precursors in multicomponent cascade reactions for synthesizing pharmaceutically relevant scaffolds . Scientific literature demonstrates that similar 3-(1H-indol-3-yl)-3-oxopropanenitrile derivatives are efficiently used under metal-free conditions to produce pyrimido[1,2-b]indazole derivatives . These fused heterocyclic systems are of significant interest due to their potential biological activities, which include serving as protein kinase inhibitors and anticancer agents . Key Identifiers: • CAS Number: 1171917-27-3 • Molecular Formula: C 11 H 7 BrN 2 O • Molecular Weight: 263.09 g/mol This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O/c12-8-2-1-3-9-11(8)7(6-14-9)10(15)4-5-13/h1-3,6,14H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTCCMFNVUPUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Indole

Methodology:

  • Bromination is typically performed using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS).
  • The reaction is conducted in organic solvents like chloroform or tetrahydrofuran (THF) at low temperatures (0°C to room temperature) to control regioselectivity and avoid polybromination.
  • Bases such as triethylamine or lithium diisopropylamide (LDA) may be used to facilitate selective bromination and to protect sensitive sites on the indole ring.

Typical Conditions:

Parameter Details
Brominating agent N-Bromosuccinimide (NBS) or Br2
Solvent Chloroform, THF
Temperature 0°C to room temperature
Reaction time 10 to 60 minutes
Base (if used) Triethylamine, LDA

Notes:

  • The use of NBS in the presence of a radical initiator (AIBN) under reflux has been reported to achieve selective bromination.
  • Control of temperature and stoichiometry is critical to avoid dibrominated or undesired positional isomers.

Introduction of the 3-oxopropanenitrile Group

The installation of the oxopropanenitrile moiety on the 3-position of the brominated indole involves condensation reactions with cyanoacetic acid or its derivatives.

General Synthetic Route:

  • The brominated indole (4-bromoindole) is reacted with cyanoacetic acid or cyanoacetic acid derivatives under acidic or catalytic conditions.
  • Common solvents include ethanol, acetic anhydride, or glacial acetic acid.
  • Catalysts such as piperidine or ammonium acetate are employed to facilitate condensation.
  • The reaction is often carried out under reflux or mild heating (around 80–85°C) for several minutes to hours.

Example Procedure:

Step Details
Reactants 4-Bromoindole, cyanoacetic acid or ester
Catalyst Piperidine or ammonium acetate
Solvent Ethanol, acetic anhydride, or glacial acetic acid
Temperature 80–85°C
Reaction time 5 minutes to several hours
Work-up Crystallization from ethanol or methanol
Yield Typically 85–91%

Mechanism Insights:

  • The reaction proceeds via electrophilic substitution at the 3-position of the indole ring.
  • Cyanoacetic acid acts as a nucleophile, condensing with the activated indole to form the 3-oxopropanenitrile structure.
  • Piperidine or ammonium acetate acts as a base catalyst, promoting the Knoevenagel-type condensation.

Representative Synthetic Example from Literature

A representative synthesis from IUCr journals describes the preparation of a closely related compound, 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile, which shares similar synthetic principles:

  • A stirred mixture of 4-bromobenzaldehyde, 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile, and 4-chlorophenacylazide in water was treated with piperidine at 80°C.
  • The reaction mixture turned clear, and a solid formed within 30 minutes.
  • The solid was filtered, washed, and recrystallized from ethanol, yielding the product in 91% yield.
  • The process highlights the efficiency of piperidine catalysis and aqueous medium for crystallization.

Data Table: Summary of Preparation Conditions

Preparation Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Bromination NBS or Br2, AIBN initiator Chloroform, THF 0°C to RT 10–60 min 85–90 Control to avoid polybromination
Condensation with cyanoacetic acid 4-Bromoindole + cyanoacetic acid, piperidine catalyst Ethanol, AcOH 80–85°C 5 min–2 h 85–91 Knoevenagel condensation, base catalyzed
Crystallization Recrystallization from ethanol or methanol Ethanol, Methanol RT Slow evaporation N/A Purification step

Research Findings and Optimization Notes

  • Catalyst Effectiveness: Piperidine and ammonium acetate are effective catalysts, with piperidine often providing faster reaction rates and higher yields.
  • Solvent Influence: Ethanol and acetic acid solvents facilitate good solubility and promote condensation; acetic anhydride can accelerate cyclization.
  • Temperature Control: Maintaining 80–85°C ensures efficient condensation without decomposition.
  • Stoichiometry: Equimolar ratios of indole derivative to cyanoacetic acid are standard; excess ammonium acetate can improve yields.
  • Purification: Crystallization from ethanol or methanol yields high-purity crystalline products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1H-indol-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable in creating diverse chemical entities .

Table 1: Common Reactions of 3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile

Reaction TypeExample ReactionProduct Type
OxidationUsing potassium permanganateOxo derivatives
ReductionLithium aluminum hydrideAmine derivatives
SubstitutionNucleophilic substitution with aminesFunctionalized products

Biological Studies

Research indicates that this compound exhibits significant biological activity. It has been investigated for its role in inhibiting biofilm formation and antimicrobial properties against various pathogens .

Case Study: Antimicrobial Activity
A study demonstrated that derivatives of this compound showed inhibition values against bacteria such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Pharmacological Applications

The compound has been explored for its potential in drug development due to its ability to modulate enzyme activities. It may inhibit specific protein kinases by binding to their ATP-binding domains, influencing cellular signaling pathways .

Table 2: Biological Activity Summary

PathogenInhibition Value (mm)
Staphylococcus aureus20
Escherichia coli15
Candida albicans16
Aspergillus niger14

Mechanism of Action

The mechanism of action of 3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit protein kinases by binding to the ATP-binding domain, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Commercial and Research Significance

  • Commercial Availability : The 4-bromo derivative is available from suppliers like TRC, with pricing reflecting its specialized applications .

Biological Activity

3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by the presence of a bromine atom at the 4-position of the indole ring and a nitrile functional group, which contribute to its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H7BrN2O. The structural features include:

  • Bromine at the 4-position : This substitution can influence the compound's reactivity and interaction with biological targets.
  • Nitrile group : This functional group is known to enhance biological activity by participating in various chemical reactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : The bromine atom and nitrile group enhance binding affinity to various receptors, influencing cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Antimicrobial Properties

Research indicates that this compound has shown potential as an antimicrobial agent. A study evaluating its efficacy against Staphylococcus aureus and Escherichia coli demonstrated significant inhibition of biofilm formation, suggesting its use in infection control strategies .

Anticancer Potential

Indole derivatives, including this compound, are recognized for their anticancer properties. The presence of the nitrile group is believed to enhance its efficacy against various cancer cell lines. Studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cells, warranting further exploration into their therapeutic applications .

Mechanistic Studies

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Esterase Enzymes : The compound acts as a chromogenic substrate for esterase enzymes, producing measurable changes upon cleavage.
  • Cellular Pathway Modulation : It may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anticancer and anti-inflammatory effects .

Study 1: Antimicrobial Activity

A comparative study evaluated the antibiofilm formation capabilities of various indole derivatives, including this compound. Results showed that this compound exhibited significant selectivity against S. aureus, highlighting its potential in treating infections associated with biofilm formation .

CompoundActivity Against S. aureusActivity Against E. coli
This compoundHighModerate
Control (Standard Antibiotic)Very HighHigh

Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in treated cells, suggesting a potential role as a chemotherapeutic agent. The IC50 values observed were competitive compared to established anticancer drugs, indicating promising therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile?

  • Methodological Answer : The compound is synthesized via condensation reactions involving brominated indole derivatives and cyanoacetate precursors. For example, reacting 4-bromoindole with cyanoacetic acid derivatives in the presence of acidic catalysts (e.g., acetic anhydride) under reflux conditions yields the target product. Similar routes are used for related 3-oxopropanenitrile derivatives, as seen in the synthesis of 3-(3-methylbenzofuran-2-yl)-3-oxopropanenitrile via base-mediated condensation with CS₂ and CH₃I .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Key techniques include:

  • FT-IR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretching vibrations.
  • NMR : ¹H NMR reveals indole protons (δ 7.0–8.5 ppm) and the α-proton adjacent to the carbonyl (δ 4.5–5.5 ppm). ¹³C NMR confirms the carbonyl (δ ~190 ppm) and nitrile (δ ~115 ppm) carbons.
  • UV-Vis : Absorption bands in the 250–300 nm range indicate π→π* transitions in the indole and conjugated systems .

Q. What reactive sites in this compound enable further functionalization?

  • Methodological Answer : The nitrile group undergoes nucleophilic addition (e.g., with amines or thiols), while the α-carbon adjacent to the carbonyl participates in Knoevenagel condensations. The bromine at the indole 4-position allows cross-coupling reactions (e.g., Suzuki coupling) for aryl substitutions. Computational studies (e.g., Fukui indices) can predict reactive sites for electrophilic/nucleophilic attacks .

Advanced Research Questions

Q. How can computational methods (DFT, NBO) elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier molecular orbitals (FMOs) to predict reactivity. HOMO-LUMO gaps correlate with kinetic stability.
  • Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions (e.g., charge transfer between the indole ring and nitrile group).
  • Electrophilicity Index : Quantifies electrophilic character, guiding reaction design with nucleophiles .

Q. What challenges arise in crystallographic refinement of brominated indole derivatives, and how are they addressed?

  • Methodological Answer : Heavy atoms like bromine cause absorption effects and require high-resolution data. SHELX software (e.g., SHELXL) is used for structure refinement, applying TWIN commands for handling twinned crystals. Disordered regions are modeled with split atoms or restraints. Example: 2-(4-Bromo-1H-indol-3-yl)acetonitrile was resolved at 293 K with R factor = 0.073 .

Q. How is this compound utilized in pharmacological research, particularly kinase inhibition?

  • Methodological Answer : The compound serves as a precursor for JAK/STAT inhibitors. For example, 3-oxopropanenitrile derivatives are key intermediates in synthesizing tofacitinib analogs. Docking studies (e.g., AutoDock Vina) validate binding to kinase active sites, while in vitro assays measure IC₅₀ values against target enzymes .

Q. How should researchers address contradictions in spectroscopic data or synthetic yields for this compound?

  • Methodological Answer :

  • Data Validation : Compare experimental spectra with computed spectra (e.g., Gaussian 09) to resolve ambiguities.
  • Yield Optimization : Screen reaction conditions (solvent, temperature, catalyst) using Design of Experiments (DoE). For example, replacing traditional bases with ionic liquids (e.g., tributyl phosphonium-based) improves yields in nitrile-forming reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile
Reactant of Route 2
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3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile

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